2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 873841-43-1
VCID: VC21147204
InChI: InChI=1S/C23H27NO3/c1-3-4-10-21(25)22-17(12-11-16-8-6-5-7-9-16)19-14-18(23(26)27)15(2)13-20(19)24-22/h5-9,13-14,21,24-25H,3-4,10-12H2,1-2H3,(H,26,27)
SMILES: CCCCC(C1=C(C2=C(N1)C=C(C(=C2)C(=O)O)C)CCC3=CC=CC=C3)O
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid

CAS No.: 873841-43-1

Cat. No.: VC21147204

Molecular Formula: C23H27NO3

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid - 873841-43-1

Specification

CAS No. 873841-43-1
Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
IUPAC Name 2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid
Standard InChI InChI=1S/C23H27NO3/c1-3-4-10-21(25)22-17(12-11-16-8-6-5-7-9-16)19-14-18(23(26)27)15(2)13-20(19)24-22/h5-9,13-14,21,24-25H,3-4,10-12H2,1-2H3,(H,26,27)
Standard InChI Key CTHUKURTASAUTM-UHFFFAOYSA-N
SMILES CCCCC(C1=C(C2=C(N1)C=C(C(=C2)C(=O)O)C)CCC3=CC=CC=C3)O
Canonical SMILES CCCCC(C1=C(C2=C(N1)C=C(C(=C2)C(=O)O)C)CCC3=CC=CC=C3)O

Introduction

Chemical Structure and Properties

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid belongs to the indole class of heterocyclic compounds, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The compound is distinguished by its specific substitution pattern, featuring a hydroxypentyl group at position 2, a methyl group at position 6, a phenylethyl group at position 3, and a carboxylic acid group at position 5 .

Physical and Chemical Characteristics

The key physical and chemical properties of the compound are summarized in Table 1:

PropertyValueSource
Molecular FormulaC₂₃H₂₇NO₃
Molecular Weight365.5 g/mol
CAS Number873841-43-1
IUPAC Name2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid
Physical StateNot specified in available data
XLogP3-AA5.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count8
Exact Mass365.19909372 Da

The structure contains several key functional groups that likely contribute to its biological activity: the indole core (important in many bioactive compounds), a hydroxyl group (capable of hydrogen bonding), a carboxylic acid group (providing acid-base properties and potential for derivatization), and hydrophobic alkyl and phenyl regions (potentially contributing to binding interactions with protein targets) .

Biological Activity and Mechanism

The biological significance of 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid lies primarily in its ability to modulate specific cellular signaling pathways.

Inhibition of Wnt Signaling

The compound, also referred to as FJ9 in some research contexts, has been identified as an inhibitor of the PDZ domain of Dishevelled-3 (Dvl-3) . This inhibitory action may prevent the proper functioning of Dvl-3, potentially down-regulating its signaling activity . Dvl-3 is a key mediator in the Wnt signaling pathway, which plays crucial roles in embryonic development, tissue homeostasis, and is often dysregulated in various disease states, particularly cancer .

The inhibition of the PDZ domain specifically targets protein-protein interactions that are essential for signal transduction in the Wnt pathway. By disrupting these interactions, the compound may offer a novel approach to modulating this pathway for therapeutic purposes .

Research Context

The compound has been studied in the context of Wnt signaling inhibition, as evidenced by its mention in research publications. Notable among these is the work by Zhang et al., "Inhibition of Wnt signaling by Disheveled PDZ peptides," published in Nature Chemical Biology in March 2009 . This research establishes a foundation for understanding how small molecules like 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid can be utilized to probe and potentially manipulate crucial cellular signaling networks .

Synthesis and Related Compounds

Structurally Related Compounds

Several structurally related indole derivatives exist, some with similar biological activities. These include:

  • 6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid (lacking the hydroxypentyl group)

  • Other indole-based inhibitors of the Wnt signaling pathway

  • Various substituted indoles with activity in cellular signaling pathways

The structural similarity to other bioactive indoles suggests that the compound may share mechanistic features with this broader class of molecules, while its specific substitution pattern likely confers its particular biological profile .

SupplierCatalog NumberQuantityNotes
Santa Cruz Biotechnologysc-4904555 mgListed as FJ9, a Dvl-3 PDZ domain inhibitor
Toronto Research ChemicalsH939980-50mg50 mgTypically shipped in 3-4 weeks
Vulcan ChemVC21147204Research quantitiesReferred to by CAS number

Research Applications

The primary applications of this compound are in fundamental and translational research, particularly:

  • Investigation of Wnt signaling mechanisms and regulation

  • Development of tools to modulate protein-protein interactions in cellular signaling

  • Exploration of novel approaches to target diseases associated with aberrant Wnt signaling, such as various cancers

  • Structure-activity relationship studies to develop more potent or selective compounds

As described by vendors, this compound may be valuable in understanding the role of Dvl-3 in biological processes and exploring its potential as a therapeutic target .

Future Research Directions

Methodological Advances

Further characterization of this compound would benefit from:

  • Detailed structural studies of its interaction with the Dvl-3 PDZ domain

  • Comprehensive toxicological and pharmacokinetic profiling

  • Development of analogs to establish structure-activity relationships

  • Integration into chemical biology approaches to further elucidate Wnt signaling mechanisms

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